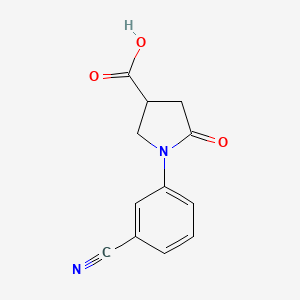

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative featuring a 3-cyanophenyl substituent. Pyrrolidinone scaffolds are widely studied for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties . The 3-cyanophenyl group introduces a strong electron-withdrawing moiety, which may influence electronic properties, lipophilicity, and binding interactions compared to other substituents.

Properties

IUPAC Name |

1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-6-8-2-1-3-10(4-8)14-7-9(12(16)17)5-11(14)15/h1-4,9H,5,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHRSJVKOXPCDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC(=C2)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Step 1 : Condensation of 3-cyanobenzaldehyde with itaconic acid in a 1:1 molar ratio under acidic conditions (e.g., HCl or H₂SO₄) at 80–100°C for 12–24 hours.

- Step 2 : Cyclization of the intermediate via intramolecular amide bond formation, facilitated by heating under reflux in a polar aprotic solvent (e.g., DMF or DMSO).

Key Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | 60–75% |

| Catalyst | None (acidic medium) | |

| Temperature | 100°C | |

| Reaction Time | 24 hours |

This method is advantageous for its simplicity but requires careful control of pH to prevent hydrolysis of the nitrile group.

Multi-Step Synthesis via Ester Intermediates

A modular approach involves synthesizing ester intermediates to improve reaction efficiency and purity.

Procedure

- Esterification : React 1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of H₂SO₄ to form the methyl ester.

- Hydrazide Formation : Treat the ester with hydrazine monohydrate in refluxing propan-2-ol to yield the corresponding hydrazide.

- Oxidation : Convert the hydrazide back to the carboxylic acid using oxidizing agents like KMnO₄ or CrO₃.

Advantages

- Ester derivatives enhance solubility in organic solvents, facilitating subsequent reactions.

- Hydrazide intermediates enable the introduction of additional functional groups (e.g., hydrazones).

Industrial-Scale Production Using Continuous Flow Reactors

While peer-reviewed data on industrial synthesis is limited, analogous processes suggest the use of continuous flow reactors for large-scale production.

Optimized Conditions

| Parameter | Industrial Setting |

|---|---|

| Reactor Type | Continuous Flow |

| Catalyst | Heterogeneous (e.g., Zeolites) |

| Throughput | 5–10 kg/day |

| Purity Control | In-line HPLC Monitoring |

This method reduces reaction times from 24 hours to 2–4 hours and improves yield consistency.

Alternative Routes: Functional Group Transformations

Nitrile Group Introduction via Cyanation

For derivatives lacking the pre-installed nitrile group, cyanation can be performed post-cyclization:

Reductive Amination

Incorporate the cyanophenyl group via reductive amination of 3-cyanobenzaldehyde with a pyrrolidine-3-carboxylic acid precursor, followed by oxidation to form the lactam ring.

Challenges and Mitigation Strategies

Nitrile Hydrolysis

The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation includes:

- Using buffered reaction media (pH 6–8).

- Avoiding prolonged exposure to aqueous environments.

Byproduct Formation

Common byproducts include:

- 3-Cyanobenzoic Acid : From over-oxidation of the aldehyde precursor.

- Dimers : Resulting from intermolecular condensation.

Chromatographic purification (e.g., silica gel column) is typically required to achieve >95% purity.

Analytical Characterization

Critical quality control metrics include:

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

- ¹H NMR : Characteristic singlets for the pyrrolidone ring (δ 3.2–3.5 ppm) and cyanophenyl group (δ 7.6–8.1 ppm).

- FT-IR : Peaks at 2240 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common method includes the condensation of 3-cyanobenzaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions, often facilitated by a catalyst to enhance yield and selectivity. The compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid group, which contributes to its reactivity in various chemical reactions such as oxidation, reduction, and substitution .

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: It serves as a key intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.

- Reagent in Organic Reactions: The compound is utilized in various organic reactions, enhancing the efficiency of synthetic pathways.

2. Biology:

- Antimicrobial Activity: Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant pathogens, particularly Gram-positive bacteria .

- Anticancer Potential: Research indicates that this compound derivatives show significant anticancer activity. For instance, one study highlighted its ability to augment the efficacy of established anticancer drugs like sorafenib in hepatocellular carcinoma models .

3. Medicine:

- Therapeutic Agent Exploration: Ongoing research is focused on evaluating its potential as a therapeutic agent for various diseases. The compound's interaction with specific molecular targets suggests it could modulate biological pathways beneficially .

4. Industry:

- Material Development: It is employed in the development of new materials and serves as an intermediate in pharmaceutical and agrochemical production processes .

Antimicrobial Activity Study

In a study aimed at addressing increasing antimicrobial resistance, derivatives of this compound were evaluated for their efficacy against resistant strains. The results demonstrated structure-dependent activity, indicating that modifications to the compound could enhance its antimicrobial properties .

Anticancer Activity Characterization

Another significant study focused on the anticancer effects of this compound's derivatives showed that specific modifications led to increased potency against human cancer cell lines. For example, the introduction of certain substituents improved the binding affinity to cancer cell targets, resulting in enhanced cytotoxic effects .

Comparative Analysis Table

| Property | This compound | Similar Compounds |

|---|---|---|

| Chemical Structure | Pyrrolidine ring with cyanophenyl and carboxylic acid | Varied substitution patterns |

| Synthesis Method | Multi-step organic synthesis | Similar condensation reactions |

| Biological Activity | Antimicrobial, anticancer | Varies; some may lack significant activity |

| Industrial Use | Intermediate for pharmaceuticals | Used in various chemical syntheses |

Mechanism of Action

The mechanism of action of 1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Substituent Position : Activity is highly dependent on substituent position. For example, 2-hydroxyphenyl derivatives show stronger antioxidant activity than para-substituted analogs .

- Hybrid Molecules: Incorporating heterocycles (e.g., triazoles, oxadiazoles) into the pyrrolidinone core enhances both antioxidant and antimicrobial activities .

- Free Carboxylic Acid Group : Derivatives retaining the free COOH group (e.g., compound 6 in ) exhibit superior reducing power, suggesting the carboxylic moiety is critical for electron donation.

Biological Activity

1-(3-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyano group and a carboxylic acid, which contributes to its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 230.22 g/mol.

The biological activity of this compound is linked to its ability to interact with various cellular targets:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by affecting pathways related to microtubule dynamics and cell cycle regulation .

- Antimicrobial Activity : The compound's structural features may enable it to disrupt bacterial cell wall synthesis or inhibit essential enzymes, thereby exhibiting antimicrobial properties against Gram-positive bacteria and fungi .

Anticancer Activity

A series of studies have evaluated the anticancer potential of derivatives related to this compound. For instance:

- Cell Viability Assays : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives significantly reduced cell viability, indicating potent anticancer activity. The most effective derivatives achieved reductions in viability ranging from 21.2% to 63.4% compared to untreated controls .

- Structure-Activity Relationship (SAR) : Modifications on the phenyl ring, such as the introduction of halogen substituents, enhanced the anticancer efficacy. Compounds with dichloro substitutions showed particularly strong activity, suggesting that specific structural features are crucial for bioactivity .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties:

- Broth Microdilution Assays : Testing against multidrug-resistant pathogens revealed that some derivatives exhibited significant antimicrobial activity, while others showed limited efficacy (MIC > 128 µg/mL) against certain strains .

- Target Pathogens : The compound was assessed against clinically relevant bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents .

Data Summary

Case Studies

Several case studies have highlighted the effectiveness of structural modifications on the biological activity of pyrrolidine derivatives:

- Study on Substituted Derivatives : Research indicated that introducing different substituents on the phenyl ring altered the anticancer properties significantly, with some compounds showing enhanced selectivity towards cancer cells over normal cells .

- Antimicrobial Screening : In a comparative study, derivatives were tested against a panel of resistant pathogens, revealing that specific modifications led to improved potency against Gram-positive bacteria while maintaining low toxicity towards human cells .

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies could focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

- Development of Analogues : Synthesizing new derivatives to optimize biological activity and reduce toxicity.

Q & A

Q. How can researchers optimize the synthesis of 1-(3-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting precursors (e.g., cyanophenyl aldehydes or ketones) and reaction conditions. For analogous pyrrolidine derivatives, cyclization reactions under acidic catalysis (e.g., HCl) at elevated temperatures (~80–100°C) are common . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst loading : Adjusting HCl concentration (1–2 M) balances reaction rate and byproduct formation.

- Workup : Neutralization with NaHCO₃ followed by recrystallization (ethanol/water) improves purity.

For the cyanophenyl analog, monitor nitrile stability under acidic conditions using FT-IR to detect undesired hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine ring substitution) and detects impurities. For example, the cyanophenyl group’s aromatic protons appear as distinct doublets (δ 7.5–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight ([M+H]⁺ expected ~259.2 g/mol) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, though challenges arise due to the compound’s hygroscopicity .

Q. How do researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer: Initial screening involves:

- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL, comparing zone-of-inhibition diameters to controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Structural analogs show activity at 10–50 µM, but cyanophenyl’s electron-withdrawing effects may alter potency .

- Enzyme inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorometric assays, noting competitive vs. non-competitive mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer: SAR strategies include:

- Substituent variation : Replace the cyanophenyl group with electron-donating (e.g., methoxy) or bulky groups (e.g., trifluoromethyl) to modulate lipophilicity and target binding .

- Stereochemical modifications : Synthesize enantiomers (e.g., (3R)- vs. (3S)-configurations) and compare activity. For example, (S)-enantiomers of related pyrrolidines exhibit 2–3× higher COX-2 inhibition .

- Pro-drug derivatives : Esterify the carboxylic acid to improve membrane permeability, then measure hydrolysis rates in serum .

Q. How should researchers resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values)?

Methodological Answer:

- Standardize assays : Use identical cell lines/passage numbers, solvent controls (e.g., DMSO ≤0.1%), and endpoint measurements (e.g., ATP vs. resazurin-based viability) .

- Validate purity : Impurities ≥5% (e.g., unreacted nitrile precursors) skew results. Confirm via HPLC (≥95% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Cross-lab replication : Share compounds with independent labs to verify activity. For example, discrepancies in antimicrobial data may arise from strain-specific resistance .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic studies : Monitor reactions (e.g., with thiols or amines) via UV-Vis or ¹H NMR to determine rate constants (k) and activation energy (Eₐ). The cyanophenyl group’s electron-withdrawing nature accelerates substitutions at the pyrrolidine carbonyl .

- Computational modeling : Density Functional Theory (DFT) predicts transition states and charge distribution. For example, the C-3 carboxylic acid’s partial positive charge may drive nucleophilic attack .

- Isotope labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of the nitrile group under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.